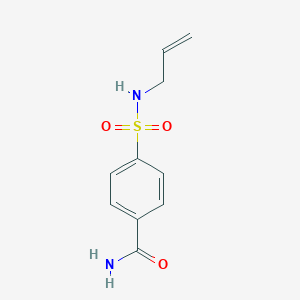

4-(n-Allylsulfamoyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(prop-2-enylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h2-6,12H,1,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTGZWQVEOOGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Sulfonamide-Benzamide Derivatives

The construction of the sulfonamide-benzamide core can be achieved through several reliable synthetic strategies. These methodologies often involve the sequential formation of the sulfonamide and amide bonds, leveraging well-established chemical transformations.

Nucleophilic Substitution Reactions

A cornerstone in the synthesis of sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. This reaction is widely employed due to the high reactivity of the sulfonyl chloride electrophile and the nucleophilicity of the amine. The general mechanism involves the attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Typically, a base is added to neutralize the hydrochloric acid generated during the reaction.

This approach is highly versatile, allowing for the introduction of a wide array of substituents on both the aromatic ring of the sulfonyl chloride and the amine, thereby enabling the synthesis of a diverse library of sulfonamide derivatives. The reaction of 4-aminobenzoic acid with benzenesulfonyl chloride, for instance, yields 4-(benzenesulfonamido)benzoic acid, a key intermediate for further derivatization.

Oxidation Reactions in Sulfonamide Synthesis

Alternative routes to sulfonamides involve the oxidation of more reduced sulfur-containing precursors. Thiols can be oxidatively coupled with amines to form sulfonamides. This can be achieved through various oxidizing agents and catalytic systems. For instance, the electrochemical oxidation of a thiol can generate a disulfide intermediate, which then reacts with an aminium radical cation, ultimately leading to the sulfonamide. Another method involves the oxidation of sulfenamides or sulfinamides to the corresponding sulfonamides. These oxidative methods provide an alternative to the traditional sulfonyl chloride route and can be advantageous in certain synthetic contexts, particularly when avoiding the use of harsh chlorinating agents is desirable.

Amidation and Peptide Coupling Approaches

The formation of the benzamide (B126) moiety is another critical step in the synthesis of sulfonamide-benzamide derivatives. This is typically achieved through standard amidation or peptide coupling techniques, which involve the activation of a carboxylic acid to facilitate its reaction with an amine.

One direct approach involves the condensation of an aminobenzene-1-sulfonamide with a benzoic acid derivative. In this strategy, the sulfonamide group is already in place, and the final step is the formation of the amide bond. For example, 4-aminobenzene-1-sulfonamide can be reacted with various benzoic acid derivatives to yield a range of N-(4-sulfamoylphenyl)benzamides. The reaction typically requires a coupling agent to activate the carboxylic acid. The reaction of 4-aminobenzoic acid with benzenesulfonyl chloride in the presence of a base like sodium carbonate is a common method to produce the precursor for such condensations nih.gov.

A series of N-(4-sulfamoylphenyl)benzamide derivatives have been synthesized by reacting 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) google.com.

| Starting Benzoic Acid Derivative | Resulting N-(4-sulfamoylphenyl)benzamide |

| Benzoic acid | N-(4-sulfamoylphenyl)benzamide |

| 4-Methylbenzoic acid | 4-Methyl-N-(4-sulfamoylphenyl)benzamide |

| 4-Methoxybenzoic acid | 4-Methoxy-N-(4-sulfamoylphenyl)benzamide |

| 4-Chlorobenzoic acid | 4-Chloro-N-(4-sulfamoylphenyl)benzamide |

This table presents examples of derivatives synthesized via the condensation of 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used reagents for promoting the formation of amide bonds google.com. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the desired amide and a urea (B33335) byproduct.

To enhance the efficiency of the coupling and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed sigmaaldrich.comresearchgate.net. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions, and subsequently reacts with the amine to provide the amide in high yield and purity. The use of EDCI in conjunction with HOBt is a common and effective method for the synthesis of sulfonamide-benzamide derivatives from the corresponding carboxylic acid and amine precursors.

Targeted Synthesis of 4-(n-Allylsulfamoyl)benzamide

The synthesis of the specific compound this compound can be strategically planned based on the established methodologies outlined above. A plausible and efficient synthetic route would involve a two-step process starting from a readily available starting material.

A key precursor for this synthesis is 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide researchgate.net. This starting material possesses both the foundational benzene (B151609) ring with a sulfonamide group and a carboxylic acid group that can be subsequently converted to the benzamide.

The targeted synthesis can be envisioned as follows:

N-Allylation of the Sulfonamide: The first step would involve the selective N-allylation of the sulfonamide group of 4-sulfamoylbenzoic acid. This can be achieved by reacting 4-sulfamoylbenzoic acid with an allyl halide, such as allyl bromide, in the presence of a suitable base to yield 4-(N-allylsulfamoyl)benzoic acid.

Amidation of the Carboxylic Acid: The resulting 4-(N-allylsulfamoyl)benzoic acid can then be converted to the target compound, this compound. This transformation is an amidation reaction where the carboxylic acid is reacted with ammonia (B1221849) or an ammonia equivalent. A standard peptide coupling method, such as using EDCI and HOBt, would be an effective way to facilitate this conversion, providing the final product in good yield and purity.

This synthetic strategy leverages well-established and high-yielding reactions, making it a practical approach for the preparation of this compound.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of this compound is 4-sulfamoylbenzoic acid or its derivatives. The general synthetic approach involves the formation of a sulfonamide bond followed by amidation of the carboxylic acid moiety, or vice versa.

A common strategy begins with the chlorosulfonation of benzoic acid to yield 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with an amine to form the corresponding sulfonamide. For the target compound, this would involve a reaction with allylamine (B125299). Subsequently, the carboxylic acid group is converted to a benzamide.

Alternatively, one could start with 4-aminobenzoic acid, protect the amino group, perform a chlorosulfonation, react with allylamine to form the N-allylsulfamoyl group, deprotect the amino group, and then convert the carboxylic acid to the amide.

Functionalization strategies focus on the sequential introduction of the sulfamoyl and benzamide groups. The reactivity of the chlorosulfonyl group allows for its reaction with a wide range of amines, enabling the synthesis of a diverse library of N-substituted sulfamoylbenzamides. The carboxylic acid can be activated using standard coupling agents to facilitate the final amidation step.

Reaction Conditions and Optimization Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the nature of the base used in the sulfonamide formation step.

For the reaction between 4-(chlorosulfonyl)benzoic acid and allylamine, a polar aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is typically employed. The reaction is often carried out at low temperatures (0 °C to room temperature) to control the exothermicity and minimize side reactions. An organic base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid generated during the reaction.

The subsequent amidation of the carboxylic acid group can be achieved using various coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS). The optimization of this step involves screening different coupling agents and reaction conditions to achieve high conversion and minimize the formation of byproducts.

| Parameter | Condition | Effect on Synthesis |

| Solvent | Dichloromethane, Tetrahydrofuran | Affects solubility of reactants and reaction rate. |

| Temperature | 0 °C to Room Temperature | Controls reaction kinetics and minimizes side product formation. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct from sulfonamide formation. |

| Coupling Agent | DCC, EDC | Facilitates the final amidation step. |

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for the synthesis of sulfonamides and related compounds, which can be applied to the preparation of this compound and its analogs.

Tandem One-Pot Reaction under Sonication for Related Analogs

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. For the synthesis of related sulfonamides, a tandem one-pot reaction under sonication has been developed. This methodology can involve the in situ generation of a sulfonyl chloride from a sulfonic acid, followed by its reaction with an amine. The use of sonication can enhance the mass transfer and lead to shorter reaction times and higher yields compared to conventional methods. While not specifically reported for this compound, this technique offers a promising alternative for its efficient synthesis.

| Technique | Advantages | Applicability to this compound Synthesis |

| Sonication | Shorter reaction times, increased yields, enhanced mass transfer. | Potentially allows for a one-pot synthesis from the corresponding sulfonic acid and allylamine. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions. | Can significantly accelerate the sulfonamide formation and amidation steps. |

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including sulfonamides. Electrosynthesis can avoid the use of harsh reagents and can often be performed under mild conditions. For example, the oxidative coupling of thiols and amines to form sulfonamides has been demonstrated electrochemically. While a direct electrochemical synthesis of this compound has not been described, the development of electrochemical methods for C-S and S-N bond formation suggests that such an approach could be feasible in the future, offering a more sustainable synthetic route.

Synthetic Challenges and Innovative Solutions

The synthesis of this compound is not without its challenges. One potential issue is the chemoselectivity during the functionalization of the bifunctional precursor, 4-(chlorosulfonyl)benzoic acid. The presence of both a reactive chlorosulfonyl group and a carboxylic acid requires careful control of the reaction conditions to ensure that the desired transformations occur in the correct sequence.

A common challenge is the potential for the carboxylic acid to interfere with the sulfonamide formation step, or for the sulfonamide to react with the activated carboxylic acid during the amidation step, leading to oligomerization. An innovative solution to this is the use of orthogonal protecting groups. For example, the carboxylic acid could be protected as an ester, allowing for the clean formation of the sulfonamide. The ester can then be selectively deprotected to liberate the carboxylic acid for the final amidation step.

Structure Activity Relationship Sar and Derivative Design

Elucidation of Key Pharmacophoric Elements in 4-(n-Allylsulfamoyl)benzamide

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric elements are believed to include:

The Aromatic Ring: The central benzene (B151609) ring acts as a scaffold, correctly positioning the other functional groups for interaction with a biological target.

The Benzamide (B126) Group: The amide functionality (-CONH2) can act as both a hydrogen bond donor and acceptor, which is crucial for forming interactions with biological macromolecules like proteins and enzymes.

The Allyl Group: The terminal allyl group (-CH2-CH=CH2) is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets in a target protein. wikipedia.orgpatsnap.com

The interplay of these elements defines the pharmacophore of this compound and similar molecules. For instance, in a series of benzamide analogs developed as negative allosteric modulators of neuronal nicotinic receptors, a pharmacophore model identified three hydrophobic regions and one hydrogen bond acceptor as crucial for activity. nih.gov

Systematic Modification of the Benzamide Moiety

The benzamide portion of the molecule offers several avenues for modification to probe the SAR and potentially enhance biological activity.

Introducing various substituents onto the benzene ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with a biological target. The nature and position of these substituents are critical. For example, in studies of sulfamoyl benzamidothiazoles, the type of substituent on the phenyl ring was found to be a key determinant of activity. nih.gov

| Substituent (R) | Position on Benzene Ring | Observed Effect on Activity (Hypothetical Example) |

| -H (unsubstituted) | - | Baseline activity |

| -Cl (electron-withdrawing) | 4-position | Increased activity |

| -OCH3 (electron-donating) | 4-position | Decreased activity |

| -CH3 (weakly electron-donating) | 3-position | Moderate increase in activity |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not publicly available.

Studies on other classes of molecules have demonstrated the critical role of positional isomerism. For instance, research on bispyridine benzene derivatives showed that a single change in the substitution pattern on the central benzene ring could shift a compound from being an inverse agonist to a partial antagonist. nih.gov Similarly, in a series of functionalized quinoline-based aromatic oligoamides, the position of a fluorophore substituent significantly influenced the chiroptical properties of the molecule. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in biological outcomes.

Exploration of the Allylsulfamoyl Group Modifications

The allylsulfamoyl tail of the molecule provides another key area for structural modification to fine-tune the compound's properties.

The allyl group, with its double bond, offers opportunities for a variety of chemical transformations. wikipedia.org Modifications to this chain can impact the compound's lipophilicity, metabolic stability, and potential for specific interactions within a binding pocket. patsnap.com

| Allyl Chain Modification | Potential Impact on Properties |

| Saturation (to a propyl group) | Increased flexibility, loss of potential π-π stacking interactions |

| Extension (e.g., to a butenyl group) | Increased lipophilicity, potential for reaching deeper into a binding pocket |

| Introduction of substituents (e.g., a hydroxyl or methyl group) | Altered polarity and steric profile |

| Cyclization (e.g., to a cyclopropylmethyl group) | Increased rigidity, potentially locking the molecule into a more active conformation |

These modifications are a standard part of the medicinal chemist's toolkit for optimizing lead compounds. patsnap.com

| Substitution on Sulfonamide Nitrogen (R') | Effect on Acidity | Potential Impact on Binding |

| -H | More acidic | Acts as a hydrogen bond donor |

| -CH3 (Methyl) | Less acidic | Increased lipophilicity, potential steric hindrance |

| -Phenyl | Significantly less acidic | Introduces potential for aromatic interactions, significant steric bulk |

The systematic exploration of these modifications allows for the development of a comprehensive SAR profile, guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conformational Dynamics of the Allylsulfamoyl Group

In structure-based drug design, a primary objective is to create molecules that complement the geometry of a specific biological target's binding pocket. nih.gov A significant challenge in this endeavor is ensuring that a designed ligand can adopt a low-energy conformation that is favorable for binding. nih.gov The conformational dynamics of a molecule, particularly flexible subgroups like the n-allylsulfamoyl moiety, are therefore critical to its biological activity.

The allylsulfamoyl group possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. Its orientation relative to the benzamide core can significantly influence how the molecule interacts with a target receptor. The flexibility of the allyl group can be an asset, allowing the molecule to adapt to the binding site, but it can also be a liability if the energetically preferred conformation in solution is different from the active binding conformation, leading to an "energy penalty" upon binding.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in modern drug design. nih.gov They are employed to discover novel chemical entities, improve drug-like properties, enhance synthetic accessibility, or circumvent existing patents. nih.govscispace.com Bioisosterism involves substituting a functional group with another that possesses similar physical and chemical properties, leading to retained biological activity. researchgate.net Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of a molecule is replaced with a structurally different scaffold that maintains the original's essential biological activity. nih.govscispace.com

For a molecule like this compound, these strategies can be applied to various parts of its structure:

Amide Bond Bioisosteres : The benzamide linker is a common site for bioisosteric replacement. In one study on 2-sulfonamidobenzamides, the amide was replaced with bioisosteres such as benzimidazole, triazole, and oxadiazole to explore new chemical space and modulate activity. nih.gov The 1,2,3-triazole ring, in particular, is recognized as a versatile scaffold that can mimic other functional groups and is widely used in medicinal chemistry. researchgate.net

Scaffold Hopping : A more profound modification involves replacing the entire sulfonamide-benzamide framework. One approach is to cyclize the structure. For instance, researchers envisioned closing the carbonyl of the amide with the sulfonamide nitrogen to create a five-membered fused ring system, such as an indazole or aza-indazole. nih.gov This strategy of "scaffold morphing" can significantly alter the compound's physicochemical properties while preserving the spatial orientation of key pharmacophoric features. researchgate.net

These approaches benefit from a combination of computational data mining and synthetic chemistry to generate diverse and complementary results. nih.gov

| Original Moiety | Potential Bioisostere / Scaffold Hop | Rationale | Reference |

| Amide Linker | Triazole, Oxadiazole, Benzimidazole | Mimic the amide bond geometry and hydrogen bonding patterns while altering metabolic stability and physicochemical properties. | nih.gov |

| Benzene Ring | Heterocyclic rings (e.g., Pyridine, Thiophene) | Modulate electronic properties, solubility, and potential for new interactions with the target. | nih.gov |

| Sulfonamide-Benzamide Core | Indazole, Aza-indazole | Creates a more rigid, fused-ring system to lock conformation and explore novel chemical space. | nih.gov |

Rational Design of Hybrid Sulfonamide-Benzamide Derivatives

Rational drug design often employs a molecular hybridization strategy, which involves covalently linking two or more distinct pharmacophores into a single "hybrid" molecule. researchgate.netresearchgate.net This approach aims to create compounds with improved affinity, better selectivity, or a multi-target profile by combining the functionalities of the parent molecules. researchgate.net The sulfonamide-benzamide scaffold is a common starting point for such designs. nih.gov

A prominent example is the design of novel tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com In this work, researchers rationally combined the benzene sulfonamide moiety with a tri-aryl imidazole (B134444) scaffold. The sulfonamide group is a well-established zinc-binding group (ZBG) effective in inhibiting metalloenzymes like carbonic anhydrases (CAs). mdpi.com By hybridizing it with a different scaffold, the goal was to achieve selective interactions with residues in the active site cavities of specific CA isoforms, particularly the tumor-associated hCA IX and XII. mdpi.com This rational design led to the synthesis of a series of hybrids that showed selective inhibition of the target isoforms. mdpi.com

Another application of this strategy is the creation of sulfanilamide-1,2,3-triazole hybrids. researchgate.net This design integrates the sulfanilamide (B372717) pharmacophore with a triazole linker and another functional moiety to develop novel agents, for instance, as potential tubulin polymerization inhibitors for cancer therapy. researchgate.net The success of these strategies relies on a deep understanding of the target's structure and the pharmacophoric roles of each component of the hybrid molecule.

| Hybrid Strategy | Combined Pharmacophores | Therapeutic Target/Goal | Reference |

| Imidazole Hybrids | Benzene Sulfonamide + Tri-aryl Imidazole | Selective Carbonic Anhydrase (CA) IX/XII Inhibition | mdpi.com |

| Triazole Hybrids | Sulfanilamide + 1,2,3-Triazole + Other Moieties | Antiproliferative / Tubulin Polymerization Inhibition | researchgate.net |

| Dithiocarbamate Hybrids | Sulfonamide + Dithiocarbamate | Anticancer / Tubulin Polymerization Inhibition | researchgate.net |

Lead Optimization Strategies

Lead optimization is an iterative and critical phase in drug discovery where a promising lead compound is chemically modified to improve its therapeutic profile. patsnap.compatsnap.com The goal is to simultaneously enhance multiple parameters, including potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), while minimizing toxicity. patsnap.comresearchgate.net

For sulfonamide-based compounds, several optimization strategies are commonly employed:

Structure-Activity Relationship (SAR) Analysis : This foundational approach involves making systematic modifications to the lead compound to understand which functional groups are essential for activity. patsnap.com For example, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, varying the substituents at the C-2 position of the core led to significant improvements in potency. nih.gov This systematic approach helps to build a clear picture of how structural changes affect biological function. nih.gov

Improving Pharmacokinetics (ADME) : A major challenge for many lead compounds is a poor pharmacokinetic profile. patsnap.com For sulfonamides, a key strategy involves modifying the sulfonamide group itself. In one study, capping the secondary sulfonamide with a methyl group initially delivered excellent potency and brain penetration but resulted in poor metabolic stability. nih.govacs.org Switching to an ethyl or difluoromethyl cap improved metabolic stability and CNS exposure, demonstrating a successful optimization effort. nih.govacs.org This strategy works by reducing the polar surface area and acidity of the sulfonamide, which can enhance membrane permeability. acs.org

Enhancing Selectivity : Achieving selectivity for the intended target over other related proteins is crucial for minimizing off-target side effects. patsnap.com One successful strategy involved replacing a core aromatic ring with a flexible linker. nih.gov This modification significantly improved selectivity, although the precise reasons were not fully understood, highlighting that optimization can sometimes yield serendipitous but valuable results. nih.gov

The process is a dynamic cycle of design, synthesis, and testing, guided by an ever-deepening understanding of the compound's SAR. patsnap.com

| Optimization Strategy | Specific Modification Example | Observed Outcome | Reference |

| Improve Metabolic Stability | Capping a secondary sulfonamide with a CHF₂ group | Improved metabolic stability and maintained potency. | acs.org |

| Enhance CNS Penetration | Capping sulfonamide to reduce Polar Surface Area (PSA) and acidity | Markedly increased blood-brain barrier penetration. | nih.govacs.org |

| Improve Selectivity | Replacing a core aromatic with a flexible linker | Greater degree of selectivity for the target enzyme. | nih.gov |

| Increase Potency | Addition of a 2-(4-fluorobenzyloxy) group to a naphthalene (B1677914) core | Potent inhibition of Keap1-Nrf2 protein-protein interaction. | nih.gov |

Compound and Chemical Names

| Name |

| This compound |

| Acetazolamide |

| Benzil |

| Indazole |

| Oxadiazole |

| Sulfanilamide |

| Triazole |

Enzyme Inhibition and Receptor Interaction Studies

Carbonic Anhydrase (CA) Isozyme Inhibition

The benzamide-4-sulfonamide scaffold, to which 4-(n-Allylsulfamoyl)benzamide belongs, has been a subject of significant investigation for its role as an inhibitor of carbonic anhydrase (CA), a metalloenzyme.

Studies on a series of benzamides incorporating 4-sulfamoyl moieties have demonstrated their efficacy as inhibitors of human (h) carbonic anhydrase isoforms. The cytosolic isoform hCA I is generally less sensitive to inhibition by this class of compounds compared to the highly active cytosolic isoform hCA II. nih.gov Research indicates that while hCA II is potently inhibited in the low nanomolar to subnanomolar ranges, hCA I shows a comparatively moderate sensitivity. nih.gov This differential inhibition profile highlights a degree of selectivity within the carbonic anhydrase family.

The inhibitory potency of this class of sulfonamides is quantified by their inhibition constant (Kᵢ) values. For the cytosolic isoform hCA I, Kᵢ values for benzamide-4-sulfonamides typically range from the low nanomolar to the low micromolar range. In contrast, these compounds exhibit much stronger inhibition against hCA II, with Kᵢ values frequently observed in the low nanomolar range.

Below is a table of inhibition data for a representative set of benzamide-4-sulfonamide derivatives against hCA I and hCA II, illustrating the general activity of this structural class.

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) |

| 4-(Cyclohexylsulfamoyl)benzamide | 258 | 29.5 |

| 4-(Propylsulfamoyl)benzamide | 25.6 | 10.1 |

| 4-(Butylsulfamoyl)benzamide | 33.4 | 8.8 |

| 4-(Pentylsulfamoyl)benzamide | 45.2 | 12.3 |

| 4-(Hexylsulfamoyl)benzamide | 51.8 | 15.1 |

| 4-(Heptylsulfamoyl)benzamide | 69.3 | 19.7 |

| Data sourced from research on benzamide-4-sulfonamides. |

Acetylcholinesterase (AChE) Inhibition

While the benzamide (B126) scaffold is a core component in various molecules designed as acetylcholinesterase (AChE) inhibitors, specific inhibitory data for this compound against AChE is not prominently available in the reviewed scientific literature. nih.govepa.gov Studies on other benzamide derivatives, such as certain picolinamide (B142947) and N-phenyl benzamide series, have shown potent AChE inhibitory activity, suggesting the scaffold's potential for designing such inhibitors. nih.govepa.gov However, without direct testing, the AChE inhibitory capacity of this compound remains uncharacterized.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition

There is no available scientific literature detailing the inhibitory effects of this compound on human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Research on h-NTPDase inhibitors has generally focused on other classes of molecules, such as adenine (B156593) nucleotide analogues.

Lactoperoxidase (LPO) Inhibition

Direct studies on the inhibition of lactoperoxidase (LPO) by this compound are not found in the current body of literature. However, there is an indirect link suggesting a potential interaction, as affinity chromatography columns utilizing sulfonamide derivatives (sepharose-4B-l-tyrosine sulfonamide) have been employed for the purification of the LPO enzyme, which implies a binding affinity between the sulfonamide moiety and the enzyme. nih.gov

Tyrosinase and Urease Enzyme Inhibition in Related Scaffolds

The benzamide and sulfonamide scaffolds present in this compound are found in compounds investigated for their inhibitory effects on tyrosinase and urease.

Tyrosinase Inhibition: Benzamide derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some showing potent activity. nih.gov The discovery of tyrosinase inhibitors is significant for applications in cosmetics and medicine to manage hyperpigmentation. nih.gov The general class of sulfonamides has also been explored for this purpose. nih.gov This suggests that the this compound scaffold has potential as a starting point for developing new tyrosinase inhibitors.

Urease Inhibition: Benzene (B151609) sulfonamides are recognized as a well-established class of urease inhibitors. researchgate.net The structural similarity of sulfonamides to urea (B33335) allows them to compete for the enzyme's active site. acs.orgresearchgate.net Recent studies have explored conjugating sulfonamides with other molecules to create potent urease inhibitors, highlighting the ongoing interest in this scaffold for targeting the urease enzyme, which is implicated in various pathological conditions. acs.orgresearchgate.netnih.gov

Other Enzyme and Receptor Targets

The unique structural features of this compound, which combine a benzamide moiety with a sulfonamide group bearing an allyl substituent, position it as a candidate for interaction with multiple biological targets. Research into related compounds has provided insights into its potential modulatory effects across different signaling pathways.

NF-κB Activation Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Modulation of this pathway is a key strategy in the development of treatments for inflammatory diseases and cancer.

Research into nonsteroidal glucocorticoid receptor (GR) modulators has uncovered compounds with dual activities, affecting both GR and NF-κB. For instance, studies on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have shown that specific substitutions can induce transrepression of NF-κB. One particular compound, a 4-amino derivative (15a), demonstrated this NF-κB inhibitory activity alongside its GR-antagonistic effects. nih.gov This was in contrast to other derivatives of the same series, such as the 4-cyano derivative (14m), which was a potent GR antagonist but lacked the ability to transrepress NF-κB. nih.gov Computational docking simulations suggest that these differing activities may arise from distinct binding modes within the glucocorticoid receptor's ligand-binding pocket. nih.gov While direct studies on this compound are not specified in this context, the findings suggest that the N-substituted sulfonamide scaffold is a viable starting point for developing NF-κB modulators.

Table 1: Activity of N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

| Compound | GR Antagonistic Activity (IC₅₀) | NF-κB Transrepression Activity |

|---|---|---|

| 14m (4-cyano derivative) | 1.43 μM | Not observed |

| 15a (4-amino derivative) | Weaker than 14m | Observed |

Data sourced from studies on related benzenesulfonamide (B165840) scaffolds. nih.gov

PD-L1 Inhibition

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Small-molecule inhibitors of this pathway are of significant interest in oncology.

Recent research has focused on the design of benzamide derivatives as PD-1/PD-L1 interaction inhibitors. In one such study, a series of novel benzamide compounds were synthesized and evaluated, leading to the identification of a potent inhibitor, designated as compound D2, with an IC₅₀ value of 16.17 nM. nih.gov This compound demonstrated superior activity compared to the reference inhibitor BMS202. nih.gov Molecular docking analysis of compound D2 with the PD-L1 dimer suggested that its high potency is due to the formation of hydrogen bonds with key residues Ala121 and Arg125. nih.gov Although this compound is not explicitly named as compound D2, this research highlights the potential of the benzamide scaffold in developing effective small-molecule PD-L1 inhibitors. nih.gov

Table 2: PD-1/PD-L1 Inhibition by Benzamide Derivatives

| Compound | IC₅₀ (nM) | Key Interactions |

|---|---|---|

| Compound D2 | 16.17 | Hydrogen bonds with Ala121 and Arg125 of PD-L1 |

| BMS202 (Reference) | > 16.17 | Hydrophobic cavity binding |

Data from a study on novel benzamide-based PD-L1 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

EGFR and VEGFR are key tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. Dual inhibition of these pathways is a validated strategy in cancer therapy. nih.gov The sulfonamide functional group is a key feature in many compounds designed to target VEGFR-2. nih.gov

The development of dual EGFR/VEGFR-2 inhibitors has explored various chemical scaffolds. One study detailed the synthesis of S-alkylated quinazolin-4(3H)-ones, which were evaluated for their anticancer and kinase inhibitory activities. rsc.org A lead compound from this series, compound 4, exhibited potent inhibition against both EGFR and VEGFR-2, with IC₅₀ values of 7.11 nM and 10.21 nM, respectively. Its activity was comparable to the standard drugs erlotinib (B232) and sorafenib. rsc.org While these compounds are structurally distinct from this compound, the success of related heterocyclic and sulfonamide-containing molecules underscores the potential for targeting these kinases. nih.govrsc.org The shared downstream signaling pathways of EGF and VEGF, such as PI3K/AKT and RAS/RAF/ERK, make dual inhibition an attractive approach to overcome drug resistance. nih.gov

Table 3: Inhibitory Activity of Selected Dual EGFR/VEGFR-2 Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Compound 4 (Quinazolinone derivative) | EGFR | 7.11 |

| VEGFR-2 | 10.21 | |

| Erlotinib (Reference) | EGFR | 6.95 |

| Sorafenib (Reference) | VEGFR-2 | 9.87 |

Data from a study on S-alkylated quinazolin-4(3H)-ones. rsc.org

Serotonin (B10506) 5-HT₄ Receptor Agonism

The serotonin 5-HT₄ receptor, a G-protein coupled receptor, is primarily found in the gastrointestinal tract, where it modulates motility. Agonists of this receptor have been developed as prokinetic agents. nih.gov

Benzamide derivatives have been instrumental in the characterization of the 5-HT₄ receptor. nih.gov Studies in frog adrenocortical cells showed that benzamides like zacopride (B1682363) and cisapride (B12094) stimulate corticosteroid secretion by acting as 5-HT₄ receptor agonists, an effect coupled to an increase in cAMP production. nih.gov These findings established that the stimulatory effects of serotonin on this tissue are mediated through a 5-HT₄ receptor subtype. nih.gov While this compound itself is not mentioned in these specific studies, the broader class of benzamides, particularly substituted benzamides, are well-established as ligands for the 5-HT₄ receptor. nih.govgoogle.com

Table 4: Effect of Benzamide Derivatives on Frog Adrenocortical Cells

| Compound | Activity | Mechanism |

|---|---|---|

| Zacopride | Stimulation of corticosterone (B1669441) and aldosterone (B195564) secretion | 5-HT₄ receptor agonism, increase in cAMP |

| Cisapride | Stimulation of corticosterone and aldosterone secretion | 5-HT₄ receptor agonism |

| Serotonin (5-HT) | Stimulation of corticosterone and aldosterone secretion | 5-HT₄ receptor agonism, increase in cAMP |

Data from a study on the role of 5-HT₄ receptors in frog adrenocortical cells. nih.gov

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a nuclear receptor that mediates the effects of glucocorticoids, which are potent anti-inflammatory agents. However, their use is limited by significant side effects. nih.gov Selective glucocorticoid receptor modulators (SEGRMs) that can separate the beneficial anti-inflammatory effects from the adverse metabolic effects are highly sought after. nih.gov

Non-steroidal scaffolds, including those based on sulfonamides, have been explored for the development of novel GR modulators. nih.gov Researchers have developed N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal GR antagonists. The N-(4-phenoxyphenyl)benzenesulfonamide skeleton was identified as a versatile scaffold for these modulators. nih.gov A 4-cyano derivative (14m) from this series was found to be a potent GR antagonist with an IC₅₀ of 1.43 μM and exhibited good selectivity over other steroid hormone receptors like the progesterone (B1679170) receptor. nih.gov This line of research indicates that sulfonamide-containing structures are promising candidates for the development of selective GR modulators, providing a rationale for investigating the activity of compounds like this compound at this receptor.

Table 6: Activity of a Nonsteroidal GR Antagonist

| Compound | Target Receptor | IC₅₀ (μM) |

|---|---|---|

| 14m (4-cyano derivative) | Glucocorticoid Receptor (GR) | 1.43 |

| Progesterone Receptor (PR) | 8.00 |

Data from a study on nonsteroidal GR modulators. nih.gov

Molecular Mechanism of Action and Cellular Target Identification

Characterization of Binding Interactions with Target Proteins

While specific binding studies on 4-(n-Allylsulfamoyl)benzamide are not extensively detailed in the provided research, analysis of structurally similar compounds, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, provides significant insight into the potential binding interactions. X-ray diffraction and theoretical studies on these analogs reveal a complex network of non-covalent interactions that stabilize the compound within a protein's binding pocket.

Hydrogen bonds are critical for the orientation and binding of sulfonamide-based inhibitors. In the related molecule, 2-(N-allylsulfamoyl)-N-propylbenzamide, both intramolecular and intermolecular hydrogen bonds are observed, which are crucial for defining its conformation.

An intramolecular N—H···O hydrogen bond is a key feature that influences the rotational orientation of the allylsulfamoyl and amide groups. In the crystalline state, the structure is further stabilized by a layered network of intermolecular N—H···O and C—H···O hydrogen bonds. The sulfonamide group's oxygen atoms are potent hydrogen bond acceptors, contributing to the formation of robust intermolecular complexes.

Interactive Table: Hydrogen Bond Geometry in 2-(N-allylsulfamoyl)-N-propylbenzamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O3 | 0.86 | 2.11 | 2.709(1) | 127 |

| N2-H2A···O2 | 0.88 | 2.16 | 2.955(1) | 150 |

| C7-H7···O1 | 0.95 | 2.53 | 3.310(2) | 139 |

| C12-H12B···O1 | 0.99 | 2.54 | 3.521(2) | 170 |

| C13-H13B···O3 | 0.99 | 2.55 | 3.443(2) | 150 |

| Data sourced from a study on 2-(N-allylsulfamoyl)-N-propylbenzamide and may be representative for similar compounds. |

The most significant contributions arise from hydrogen-hydrogen (H···H) contacts, accounting for a large portion of the surface area due to the high hydrogen content of the molecule. Additionally, interactions involving carbon and hydrogen (H···C/C···H) and C—H···π (ring) interactions contribute to the stability of the layered crystal structure. The aromatic ring of the benzamide (B126) moiety can participate in stacking interactions with aromatic residues in a protein's active site.

Interactive Table: Contribution of Intermolecular Contacts in 2-(N-allylsulfamoyl)-N-propylbenzamide Crystal Packing

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 59.2 |

| H···O/O···H | 23.5 |

| H···C/C···H | 14.6 |

| H···N/N···H | 1.6 |

| O···C/C···O | 0.6 |

| Data from a Hirshfeld surface analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide. |

Elucidation of Enzyme Inhibition Mechanisms

Benzamides that incorporate a 4-sulfamoyl moiety are recognized as potent inhibitors of the metalloenzyme carbonic anhydrase (CA). This class of compounds has shown significant inhibitory activity against several human (h) CA isoforms.

Derivatives of benzamide-4-sulfonamide have been shown to be highly effective inhibitors of several human carbonic anhydrase isoforms. For instance, against hCA II, VII, and IX, inhibition is observed in the low nanomolar or even subnanomolar ranges, while hCA I is inhibited with slightly lower potency. The primary mechanism for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. This direct binding to the catalytic center is characteristic of competitive inhibition.

Studies on related compounds, such as N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which inhibit aldose reductase (ALR2), suggest that these molecules may interact with multiple sites on the enzyme, leading to enhanced inhibitory activity.

Interactive Table: Inhibition Data of Benzamide-4-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |

| 4a | 334 | 7.8 | 3.4 | 12.4 |

| 4b | 156 | 3.2 | 1.2 | 8.5 |

| 4c | 78.5 | 1.1 | 0.51 | 5.1 |

| 4d | 5.3 | 0.63 | 0.35 | 4.8 |

| 4e | 10.8 | 1.5 | 0.48 | 6.2 |

| Data represents a selection of benzamide-4-sulfonamide derivatives from a research study. |

The selectivity of sulfonamide inhibitors for different CA isozymes is a critical aspect of their therapeutic potential. Benzamide-4-sulfonamides exhibit varied inhibitory profiles against different human CA isoforms. For example, these compounds are generally more potent inhibitors of hCA II, VII, and IX compared to hCA I.

This selectivity arises from subtle differences in the amino acid composition and topography of the active sites among the various isozymes. The specific interactions, including hydrogen bonding and hydrophobic contacts, between the inhibitor and the amino acid residues lining the active site cavity determine the binding affinity and, consequently, the inhibitory potency and selectivity. While the provided research highlights this selectivity, a detailed molecular-level explanation for this compound is not available. However, for other sulfonamides, selectivity is often attributed to interactions with residues at the entrance of the active site cavity, which differ among isozymes.

Modulation of Biochemical Pathways

By inhibiting carbonic anhydrases, compounds like this compound can modulate a variety of physiological and pathological biochemical pathways. Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous processes, including:

pH Regulation: CAs are crucial for maintaining acid-base balance in various tissues and cellular compartments.

Ion Transport: The activity of CAs is coupled to the transport of ions across cell membranes, which is vital for processes like aqueous humor secretion in the eye.

Biosynthesis: CAs provide bicarbonate for various metabolic pathways, including gluconeogenesis, lipogenesis, and pyrimidine (B1678525) synthesis.

Tumorigenesis: Certain CA isozymes, particularly CA IX, are overexpressed in many types of tumors and contribute to the acidic microenvironment of cancer cells, promoting tumor growth and metastasis.

Inhibition of specific CA isozymes can therefore have profound effects on these pathways. For example, inhibition of CAs involved in aqueous humor production is a key mechanism for antiglaucoma drugs. Furthermore, the inhibition of tumor-associated CA IX is a validated strategy in anticancer drug development.

Cellular Pathway Perturbations (e.g., NF-κB pathway)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of cellular responses to stimuli such as stress, cytokines, and viral antigens. It plays a key role in inflammation, immunity, cell proliferation, and survival. nih.gov The constitutive activation of the NF-κB pathway is a hallmark of many types of cancer and inflammatory diseases. nih.gov Given its central role, the NF-κB pathway is a significant target for therapeutic intervention. nih.gov While specific research directly linking this compound to the modulation of the NF-κB pathway is not extensively documented, the perturbation of such fundamental cellular pathways represents a plausible mechanism of action for bioactive small molecules. For example, inhibitors of other cellular processes have been shown to consequently impact NF-κB signaling. nih.gov

Identification of Specific Cellular Receptors and Transporters

For any compound to exert an intracellular effect, it must first cross the cell membrane. This can occur through passive diffusion or via specific transporter proteins. The identification of such transporters is key to understanding a compound's pharmacology. While specific cellular receptors or transporters for this compound have not been definitively identified, research into structurally related molecules offers insights. For instance, recent studies have identified that the equilibrative nucleoside transporters ENT1 and ENT2 (encoded by the genes SLC29A1 and SLC29A2, respectively) are responsible for the cellular uptake of nicotinamide (B372718), a molecule that, like this compound, contains a benzamide core structure. nih.gov These transporters are crucial for maintaining cellular levels of nicotinamide and its metabolites, which in turn affects cellular energy and signaling. nih.gov This discovery highlights that specific transporter proteins mediate the entry of benzamide-containing compounds into the cell, a critical step for their biological activity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a ligand, such as 4-(n-Allylsulfamoyl)benzamide, might interact with a biological target, typically a protein.

Currently, there are no published molecular docking studies detailing the binding modes and affinities of this compound with any specific protein targets. Such studies would be invaluable for identifying potential biological targets and for providing a rational basis for its mechanism of action. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction.

No data is available for the binding modes and affinities of this compound.

Following a docking simulation, a detailed analysis of the ligand-protein interactions is typically performed. This would involve identifying the specific amino acid residues in the protein's binding site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

There is no available data on the specific ligand-protein interactions for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the geometry, conformational preferences, and reactivity of molecules. A conformational analysis of this compound would identify its most stable three-dimensional shapes. Analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) and the molecular electrostatic potential (MEP) would help in identifying the likely sites for electrophilic and nucleophilic attack, thus predicting its reactivity.

While DFT studies have been conducted on the related isomer, 2-(N-allylsulfamoyl)-N-propylbenzamide, which have detailed its optimized structure and electronic properties, no such data has been published for this compound. mdpi.comresearchgate.net

No DFT data for conformational analysis and reactive sites of this compound is currently available.

Quantum chemical calculations can also be used to predict various electronic and spectroscopic properties. For instance, calculations can predict the HOMO-LUMO energy gap, which is an indicator of molecular stability. Furthermore, theoretical predictions of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be a powerful tool for the structural confirmation of the synthesized compound.

There are no published predictions of the electronic and spectroscopic properties for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or in complex with a protein, would reveal its conformational flexibility and the stability of its interactions. This method can provide a more realistic picture of the molecular interactions than static docking models.

No molecular dynamics simulation studies have been reported for this compound.

Ligand-Target Complex Stability and Dynamics

A fundamental aspect of computational drug design is understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. Molecular Dynamics (MD) simulation is a premier computational technique used to study the physical movements of atoms and molecules over time. youtube.com By simulating the behavior of the ligand-protein complex in a biologically relevant environment (typically solvated in water), MD can provide deep insights into the stability of the binding and the dynamics of the interaction. mdpi.comnih.gov

For sulfonamide-based compounds, a common target is the enzyme family of carbonic anhydrases. nih.govnih.gov MD simulations of sulfonamide inhibitors bound to carbonic anhydrase II, for instance, can reveal the persistence of key hydrogen bonds and other non-covalent interactions that stabilize the complex. The simulation tracks atomic trajectories, allowing for the calculation of metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket, indicating a stable complex. mdpi.comnih.gov

These simulations are governed by a set of parameters known as a force field and are performed under specific environmental conditions, as illustrated in the table below, which outlines a typical setup for simulating a ligand-protein complex. mdpi.comnih.gov

| Parameter | Typical Value/Setting | Description |

|---|---|---|

| Force Field | CHARMM36m, OPLS3e | A set of equations and parameters used to describe the potential energy of the system's particles. |

| Water Model | TIP3P, SPC | A model used to simulate the properties of water molecules solvating the complex. |

| System Neutralization | Addition of Na+/Cl- ions | Counter-ions are added to neutralize the net charge of the simulated system. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant during the simulation. |

| Temperature | 300 K | The simulation is run at a temperature that mimics physiological conditions. |

| Pressure | 1 bar | The simulation is run at a pressure that mimics physiological conditions. |

| Simulation Time | 100 ns | The total time over which the molecular motion is simulated. |

Conformational Changes Upon Binding

The binding of a ligand to a protein is not a simple lock-and-key event; both molecules can undergo conformational changes to achieve an optimal fit. Molecular docking and MD simulations are instrumental in studying these induced-fit phenomena. Docking predicts the preferred orientation of a ligand when bound to a target, while subsequent MD simulations can reveal how the complex settles and if significant conformational shifts occur in either the ligand or the protein. nih.gov

For example, studies on sulfonamide derivatives binding to their targets have shown how the molecule adapts its shape to fit into the active site. nih.gov The sulfonamide group itself is a key pharmacophore, often anchoring the molecule to a zinc ion within the active site of metalloenzymes like carbonic anhydrase. youtube.com The orientation of the benzamide (B126) and allyl groups of this compound would be critical in forming secondary interactions with amino acid residues lining the binding pocket. Analysis of MD trajectories can show changes in dihedral angles within the ligand and shifts in the protein's secondary structures, such as loops or alpha-helices, upon ligand binding. These changes are crucial for the biological activity of the complex.

The stability of these interactions is maintained by a network of non-covalent bonds, which can be cataloged from docking and MD studies.

| Interaction Type | Potential Interacting Groups on this compound | Description |

|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Benzamide (-CONH₂) | Crucial for directional interaction with polar amino acid residues (e.g., Asp, Gln, Thr). |

| Hydrophobic Interactions | Benzene (B151609) Ring, Allyl Group (-CH₂CH=CH₂) | Interactions with non-polar residues (e.g., Val, Leu, Ile) that drive binding by excluding water. |

| π-π Stacking | Benzene Ring | Occurs when the aromatic ring stacks with the rings of aromatic residues like Phe, Tyr, or Trp. |

| Coordination Bond | Sulfonamide Group | Potential for coordinating with a metal ion (e.g., Zn²⁺) in the active site of metalloenzymes. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com The fundamental principle is that variations in a molecule's structural or physicochemical properties are correlated with changes in its biological activity. acm.org QSAR models are powerful tools for predicting the activity of newly designed compounds without the need for their synthesis and testing. jppres.comunair.ac.id

For a series of benzamide or sulfonamide derivatives, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. A mathematical model, often a linear equation, is then developed that links these descriptors to an experimental measure of activity, such as the half-maximal inhibitory concentration (IC₅₀).

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives against a human lung cancer cell line produced a model linking activity to descriptors for solubility (Log S), molecular refractivity (MR), and a rerank score. jppres.comresearchgate.net Such an equation allows researchers to prioritize which new derivatives of this compound to synthesize by calculating their predicted activity first.

| QSAR Model Component | Example from Benzamide Derivative Study jppres.comresearchgate.net | Description |

|---|---|---|

| Biological Activity | pIC₅₀ (logarithmic scale of 50% inhibitory concentration) | The dependent variable representing the compound's potency. |

| Model Equation | pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | The mathematical relationship between descriptors and activity. |

| Key Descriptors | Log S (Aqueous Solubility), MR (Molar Refractivity), Rerank Score | Calculated properties of the molecules that influence activity. |

| Correlation Coefficient (r²) | 0.849 | Indicates the proportion of variance in the activity that is predictable from the descriptors. A value closer to 1 is better. |

| Cross-validation (Q²) | 0.61 | A measure of the model's predictive power on new data. A higher value indicates better predictability. |

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics combines chemistry, computer science, and information science to optimize the process of drug discovery. acm.org Two key applications are virtual screening and library design. Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify molecules that are likely to bind and be active. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. springernature.com

To find novel inhibitors related to this compound, one could perform a virtual screen of commercially available or custom-designed chemical libraries. The process typically starts with filtering the library based on drug-like properties (e.g., Lipinski's rule of five) and then using molecular docking to predict the binding affinity of each remaining compound to the target's active site. The top-scoring compounds are then selected for experimental validation.

Library design involves the creation of focused sets of molecules. A "libraries from libraries" approach can be used to generate diverse scaffolds from a common starting material. nih.gov Starting with the this compound scaffold, a virtual library could be designed by enumerating different chemical groups at various positions on the molecule to explore the chemical space and optimize activity against a specific target. researchgate.net

| Step in Workflow | Description | Common Tools/Databases |

|---|---|---|

| Chemical Library Acquisition | Obtaining a large set of chemical structures for screening. | ZINC, ChemDiv, PubChem |

| Target Preparation | Preparing the 3D structure of the biological target (e.g., protein) for docking. | Schrödinger Maestro, AutoDock Tools |

| Ligand Preparation | Generating 3D conformations and assigning correct protonation states for the library compounds. | LigPrep, Open Babel |

| Molecular Docking | Predicting the binding mode and scoring the interaction of each ligand with the target. | Glide, AutoDock Vina |

| Hit Selection & Filtering | Ranking compounds based on docking scores and applying filters (e.g., ADMET properties) to select promising candidates. | Canvas, FAF-Drugs4 |

| Library Enumeration | Generating a virtual library of related compounds from a core scaffold for further optimization. | KNIME, RDKit |

Advanced Analytical Research Methodologies

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(n-Allylsulfamoyl)benzamide would exhibit characteristic signals for the protons in the benzamide (B126) and n-allylsulfamoyl moieties. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region (around δ 7.8-8.0 ppm) due to their deshielding by the electron-withdrawing carbonyl and sulfamoyl groups. The protons of the allyl group show a distinct pattern: a multiplet for the methine proton (-CH=), and doublets for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonamide nitrogen would also present a characteristic signal. Singlet signals for the amide (CONH) and sulfonamide (SO₂NH) protons would also be observable, with their chemical shifts potentially varying depending on the solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the benzamide group is typically found significantly downfield (around 167-170 ppm). The aromatic carbons show signals in the range of δ 125-140 ppm. The carbons of the allyl group would appear in the aliphatic region of the spectrum, with the sp² hybridized carbons of the double bond appearing further downfield than the sp³ hybridized methylene carbon. rsc.orgnih.gov

Interactive Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C=O) | --- | ~168.0 |

| Aromatic C-H | ~7.8 - 8.0 (d) | ~127.0 - 134.0 |

| Aromatic C (quaternary) | --- | ~130.0 - 140.0 |

| Allyl -CH= | ~5.7 - 5.9 (m) | ~132.0 |

| Allyl =CH₂ | ~5.1 - 5.3 (m) | ~118.0 |

| Allyl -CH₂- | ~3.6 - 3.8 (d) | ~45.0 |

| Amide NH | Variable (broad singlet) | --- |

| Sulfonamide NH | Variable (broad singlet) | --- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The sulfonamide group (SO₂NH) shows strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide and the amide group would appear as bands in the region of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the benzamide will produce a strong, sharp absorption band around 1650-1680 cm⁻¹. rsc.org Additionally, C=C stretching from the allyl group and the aromatic ring would be observed around 1600-1450 cm⁻¹. chemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Amide & Sulfonamide | N-H Stretch | 3400 - 3200 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Carbonyl (Amide) | C=O Stretch | 1680 - 1650 |

| Alkene (Allyl) | C=C Stretch | ~1640 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Sulfonyl | S=O Asymmetric Stretch | 1370 - 1330 |

| Sulfonyl | S=O Symmetric Stretch | 1180 - 1160 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the cleavage of the sulfonamide and amide bonds. For instance, loss of the allyl group or cleavage of the S-N bond could occur. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be suitable for analyzing the compound, with the choice depending on its volatility and thermal stability. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation pathways of the parent ion, providing greater structural detail. nih.gov

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light. encyclopedia.pub This technique is particularly useful for determining the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. rsc.orgmtoz-biolabs.com The sign and shape of an ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pub

While this compound itself is not chiral, ECD would become a critical analytical tool if a chiral center were introduced into its structure, for example, through modification of the allyl group or the benzamide portion. In such a case, comparing the experimentally measured ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods (like Time-Dependent Density Functional Theory, TDDFT) would allow for the unambiguous assignment of its absolute configuration. nih.gov The conformation of the molecule significantly influences the ECD spectrum, making it a sensitive probe of molecular stereochemistry. rsc.orgpsu.edu

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. sigmaaldrich.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. libretexts.org

To do this, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system (mobile phase). rsc.org The separated spots are visualized, typically using a UV lamp, as the aromatic rings in the reactants and product are UV-active. By comparing the spots corresponding to the reaction mixture with those of the starting materials, one can determine if the reaction is complete. The appearance of a new spot with a different retention factor (Rf) value indicates the formation of the product, and the disappearance of the starting material spots signals the completion of the reaction. rochester.edu

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed for the analysis of sulfonamide derivatives. While specific methods for "this compound" are not extensively detailed in publicly available literature, the general principles applied to the broader class of sulfonamides are directly applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides due to its versatility and applicability to a wide range of polar and non-polar compounds. For compounds like "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach. In this technique, a non-polar stationary phase (often C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

To achieve optimal separation and peak shape, the pH of the mobile phase is often adjusted with acids such as phosphoric acid or formic acid. nih.gov The latter is particularly useful when HPLC is coupled with mass spectrometry (MS), as it is volatile. nih.gov UV detection is commonly employed for quantification, with the detection wavelength set to an absorbance maximum of the analyte, which for many sulfonamides is around 270-280 nm. rsc.org The use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity for separating closely related sulfonamide compounds. mdpi.com

Gas Chromatography (GC) offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, the direct analysis of many sulfonamides, including likely "this compound," by GC is challenging due to their polarity and thermal instability. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govbrill.comacs.org Common derivatization strategies include methylation with diazomethane (B1218177) or acylation. nih.govbrill.com The choice of capillary column, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is critical for achieving good separation of the derivatized analytes. usda.gov

The selection between HPLC and GC for the analysis of "this compound" would depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation by mass spectrometry is needed.

Emerging Analytical Techniques in Chemical Biology

The field of chemical biology is continually developing novel analytical methods for the sensitive and selective detection of bioactive molecules like "this compound." While specific applications to this compound are not yet reported, several emerging techniques for the broader class of sulfonamides hold significant promise.

Biosensors represent a rapidly advancing area for the detection of sulfonamides. These devices typically couple a biological recognition element (e.g., an enzyme or antibody) with a transducer to generate a measurable signal upon binding to the target analyte. For instance, optical biosensors based on surface plasmon resonance (SPR) have been developed for the multi-sulfonamide detection in various samples. brill.com Another innovative approach utilizes functionalized elastic hydrogel microparticles in an optical biosensor format. In this system, the binding of sulfonamides to their target enzyme, dihydropteroate (B1496061) synthase (DHPS), immobilized on a surface, causes a measurable change in the deformation of the microparticles. nih.govacs.orgnih.govacs.org

Fluorescent Probes offer another exciting avenue for the detection and imaging of sulfonamides. These are molecules that exhibit a change in their fluorescence properties upon interaction with the target analyte. Fluorescent probes can be designed to be highly selective and sensitive. For example, sulfonamide-containing naphthalimide derivatives have been synthesized as potential fluorescent probes for tumor imaging. mdpi.com The development of small-molecule fluorescent probes with a sulfonamide structure has also been reported for studying G-protein coupled receptors. nih.gov Such strategies could be adapted to create specific probes for "this compound" for use in cellular imaging or high-throughput screening assays.

Advanced Mass Spectrometry Techniques coupled with sophisticated liquid chromatography, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are becoming increasingly important in chemical biology. nih.gov These methods provide high sensitivity and selectivity for the analysis of complex biological samples. dovepress.com Metabolomics approaches, which aim to comprehensively analyze the small-molecule metabolites in a biological system, often rely on these powerful analytical platforms and could be employed to study the effects and metabolic fate of "this compound" in a biological context.

These emerging techniques have the potential to provide deeper insights into the biological activity and mechanism of action of "this compound" and related compounds.

Academic Patent Landscape and Intellectual Property Analysis

Analysis of Sulfamoylbenzamide Derivatives in Patent Literature

The patent landscape for sulfamoylbenzamide derivatives indicates a field of active research and development, with various entities exploring their therapeutic potential. These compounds, which feature a core benzamide (B126) structure linked to a sulfonamide group, have been investigated for a range of biological activities.

Patents related to this class of compounds often claim not just the chemical structures themselves but also their methods of use in treating various conditions. For instance, research has shown that sulfamoylbenzamide derivatives can act as cannabinoid receptor agonists, potentially offering therapeutic benefits in pain management, though challenges related to side effects and solubility persist. google.com Other patented applications for related benzamide structures include their use as smooth muscle relaxants for treating hypertension and other circulatory diseases. google.com

A review of patent filings reveals that innovation in this area is not limited to a single application. For example, a recent international patent application describes novel sulfamoyl benzene (B151609) derivatives for the treatment of opioid withdrawal syndrome. google.com Research has also been conducted on the synthesis and evaluation of sulfamoyl benzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, diabetes, and cancer. rsc.orgnih.govresearchgate.net

The table below summarizes representative patents for sulfamoylbenzamide and related derivatives, illustrating the diversity of assignees and claimed therapeutic uses.

| Patent / Application Number | Title | Assignee/Applicant | Summary of Claimed Invention |

| US7297796B2 | Sulfamoyl benzamide derivatives and methods of their use | AstraZeneca AB | Compounds acting as cannabinoid receptor agonists for potential therapeutic use. google.com |

| WO2023283743A1 | Sulfamoyl benzene derivatives and uses thereof | Queen's University at Kingston | Novel sulfamoyl benzene derivatives for treating or ameliorating opioid withdrawal syndrome. google.com |

| US6156766A | Benzamide compounds and pharmaceutical use thereof | Yoshitomi Pharmaceutical Industries, Ltd. | Benzamide compounds with smooth muscle relaxing action for use as agents for hypertension and other circulatory diseases. google.com |